

issues with M199 medium prepared from powder

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Compound of Interest

Compound Name: M199

Cat. No.: B15296203

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M199 Medium Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **M199** medium prepared from powder.

Frequently Asked Questions (FAQs)

Q1: What is **M199** medium and what are its common applications?

Medium 199 (**M199**) is a chemically defined cell culture medium developed in 1950. It was originally formulated for the nutritional studies of chick embryo fibroblasts.[1] **M199** is widely used for the cultivation of a variety of animal cells, particularly non-transformed cells.[2] Its applications include virology, vaccine production, and in vitro cultivation of primary explants, such as those from mouse pancreatic epithelial and rat lens tissues.[3]

Q2: What are the key differences between **M199** with Earle's salts and Hanks' salts?

M199 medium is available in two main formulations based on the balanced salt solution they contain:

- **M199** with Earle's Balanced Salt Solution (EBSS): This formulation contains a higher concentration of sodium bicarbonate and is designed for use in a CO₂ incubator (typically 5-10% CO₂) to maintain a physiological pH.[4]

- **M199** with Hanks' Balanced Salt Solution (HBSS): This formulation has a lower sodium bicarbonate concentration and is buffered for use in a non-CO₂ environment (i.e., atmospheric conditions).[4]

It is crucial to choose the correct formulation based on your cell culture setup to ensure proper pH control.[5]

Q3: Does **M199** medium require serum supplementation?

While **M199** was designed as a chemically defined medium, long-term cultivation of cells typically requires the addition of a serum supplement, such as Fetal Bovine Serum (FBS).[1] The serum provides essential proteins, lipids, and growth factors that are not present in the basal medium.[4]

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the Prepared Medium

Q: I have prepared **M199** medium from powder, and I observe a precipitate or cloudy appearance. What could be the cause and how can I resolve it?

A: Precipitation in freshly prepared **M199** medium can arise from several factors:

- **Improper Dissolution Technique:** Adding the powdered medium to hot water or preparing a concentrated solution is not recommended as it can lead to the formation of precipitates.[6] Always dissolve the powder in room temperature (15-20°C) water with gentle stirring.[7]
- **Poor Water Quality:** The use of water that is not of tissue culture grade can introduce impurities and ions that may react with media components, causing precipitation. Always use sterile, deionized, or distilled water.
- **Incorrect Order of Reagent Addition:** When preparing media, it is crucial to follow the manufacturer's instructions regarding the order of adding components. For instance, adding sodium bicarbonate before the powdered medium is fully dissolved can sometimes lead to precipitation.

- pH Fluctuation: A significant shift in pH during preparation can cause some components to become insoluble. Ensure that the pH is adjusted slowly and carefully.
- Contamination: Bacterial or fungal contamination can cause the medium to become turbid.[8]
[9] If contamination is suspected, the medium should be discarded.[5][9]

Troubleshooting Steps:

- Review Preparation Protocol: Double-check the manufacturer's protocol for preparing the **M199** medium from powder.[3][7]
- Check Water Quality: Ensure you are using high-purity, sterile water.
- Monitor Temperature: Do not heat the water during dissolution.[7]
- Filter Sterilization: After preparation and pH adjustment, immediately sterilize the medium by filtering it through a 0.22 μm filter.[3]
- Inspect for Contamination: If the medium appears cloudy after a period of storage, it may be contaminated. Discard the medium and prepare a fresh batch.[8]

Issue 2: pH Instability in the Culture

Q: My **M199** medium shows a rapid change in pH in the incubator. What could be the problem?

A: Rapid pH shifts in cell culture are a common issue and can be detrimental to cell health. The primary causes include:

- Incorrect CO₂ Tension: For **M199** with Earle's salts, the pH is maintained by the equilibrium between the sodium bicarbonate in the medium and the CO₂ level in the incubator. An incorrect CO₂ level will lead to a pH imbalance.[5]
- Improper Bicarbonate Concentration: The amount of sodium bicarbonate added to the powdered medium must be precise. Refer to the manufacturer's instructions for the correct concentration.[10]
- Overly Tight Flask Caps: Gas exchange is crucial for pH maintenance. If the caps on your culture flasks are too tight, CO₂ cannot equilibrate with the medium, leading to a pH shift.[5]

- **Bacterial or Fungal Contamination:** Microbial contamination often leads to a rapid drop in pH due to the production of acidic byproducts.[5][11][12]
- **High Cell Density:** A very high cell density can lead to the rapid production of lactic acid, causing the pH to drop.

Troubleshooting Steps:

- **Verify CO₂ Levels:** Check and calibrate your CO₂ incubator to ensure it is providing the correct percentage of CO₂ for your **M199** formulation.[5]
- **Check Sodium Bicarbonate Concentration:** Ensure the correct amount of sodium bicarbonate was added during medium preparation.
- **Loosen Flask Caps:** Loosen the caps of your culture flasks by a quarter turn to allow for proper gas exchange.[5]
- **Screen for Contamination:** Visually inspect your cultures for any signs of contamination. If suspected, perform a test and discard the contaminated cultures.[5]
- **Subculture Cells:** Passage your cells before they reach confluency to avoid excessive metabolic waste production.

Issue 3: Poor Cell Growth or Viability

Q: My cells are growing slowly or appear unhealthy in the **M199** medium I prepared. What are the possible reasons?

A: Several factors related to the prepared medium can affect cell growth and viability:

- **Incorrect Medium Formulation:** Ensure that the **M199** formulation (Earle's vs. Hanks' salts) is appropriate for your culture conditions (CO₂ vs. non-CO₂ incubator).[5]
- **Deterioration of Powdered Medium:** Powdered media are hygroscopic and should be stored in a dry environment at 2-8°C. Deterioration may be indicated by a color change, clumping, or insolubility.

- **Inadequate Supplementation:** **M199** generally requires supplementation with serum to support long-term cell growth. The quality and concentration of the serum used are critical.
- **Osmolality Issues:** The addition of supplements or incorrect preparation can alter the osmolality of the medium, which can stress the cells.[\[9\]](#)[\[13\]](#)
- **Mycoplasma Contamination:** Mycoplasma contamination is not visible to the naked eye but can significantly impact cell growth and metabolism.[\[9\]](#)[\[14\]](#)

Troubleshooting Steps:

- **Confirm Correct Medium Usage:** Double-check that you are using the appropriate **M199** formulation for your incubator setup.
- **Inspect Powdered Medium:** Before preparation, check the powdered medium for any signs of deterioration.
- **Optimize Serum Supplementation:** Use a high-quality serum at the recommended concentration for your specific cell line. You may need to test different lots of serum.[\[5\]](#)
- **Check for Mycoplasma:** Regularly test your cell cultures for mycoplasma contamination.[\[9\]](#)
- **Prepare Fresh Medium:** If in doubt, prepare a fresh batch of **M199** medium from a new container of powder.

Data Presentation

Table 1: Standard Formulation of **M199** Medium (per Liter)

Component Category	Component	Concentration (mg/L)
Inorganic Salts	CaCl ₂ (anhydrous)	200
	Fe(NO ₃) ₃ •9H ₂ O	0.72
	KCl	400
	MgSO ₄ (anhydrous)	97.70
	NaCl	6,800
	NaHCO ₃	2,200
	NaH ₂ PO ₄ •H ₂ O	140
Amino Acids	L-Alanine	25
	L-Arginine HCl	70
	L-Aspartic acid	30
	L-Cysteine HCl•H ₂ O	0.1
	L-Cystine 2HCl	26
	L-Glutamic Acid	75
	L-Glutamine	100
	Glycine	50
	L-Histidine HCl•H ₂ O	21.88
	Hydroxy-L-proline	10
	L-Isoleucine	20
	L-Leucine	60
	L-Lysine HCl	70
	L-Methionine	15
	L-Phenylalanine	25
	L-Proline	40

L-Serine	25	
L-Threonine	30	
L-Tryptophan	10	
L-Tyrosine•2Na•2H ₂ O	57.87	
L-Valine	25	
Vitamins	p-Aminobenzoic acid	0.05
Ascorbic acid	0.05	
D-Biotin	0.01	
D-Ca-pantothenate	0.01	
Choline chloride	0.50	
Folic Acid	0.01	
i-Inositol	0.05	
Menadione	0.01	
Niacin	0.025	
Niacinamide	0.025	
Pyridoxal HCl	0.025	
Pyridoxine HCl	0.025	
Riboflavin	0.01	
Thiamine HCl	0.01	
Vitamin A	0.1	
Vitamin D2	0.1	
Vitamin E	0.01	
Other Components	Adenine sulfate	10
Adenosine 5'-phosphate	0.2	

ATP disodium salt	1.0
Cholesterol	0.2
D-Glucose	1,000
Glutathione (reduced)	0.05
Guanine HCl	0.3
Hypoxanthine	0.3
Phenol Red	10
D-Ribose	0.5
Sodium Acetate	50
Thymine	0.3
Tween 80	20
Uracil	0.3
Xanthine	0.3

Note: This is a representative formulation. Exact concentrations may vary slightly between manufacturers.[\[1\]](#)[\[15\]](#)

Experimental Protocols

Protocol 1: Preparation of 1L of M199 Medium from Powder

Materials:

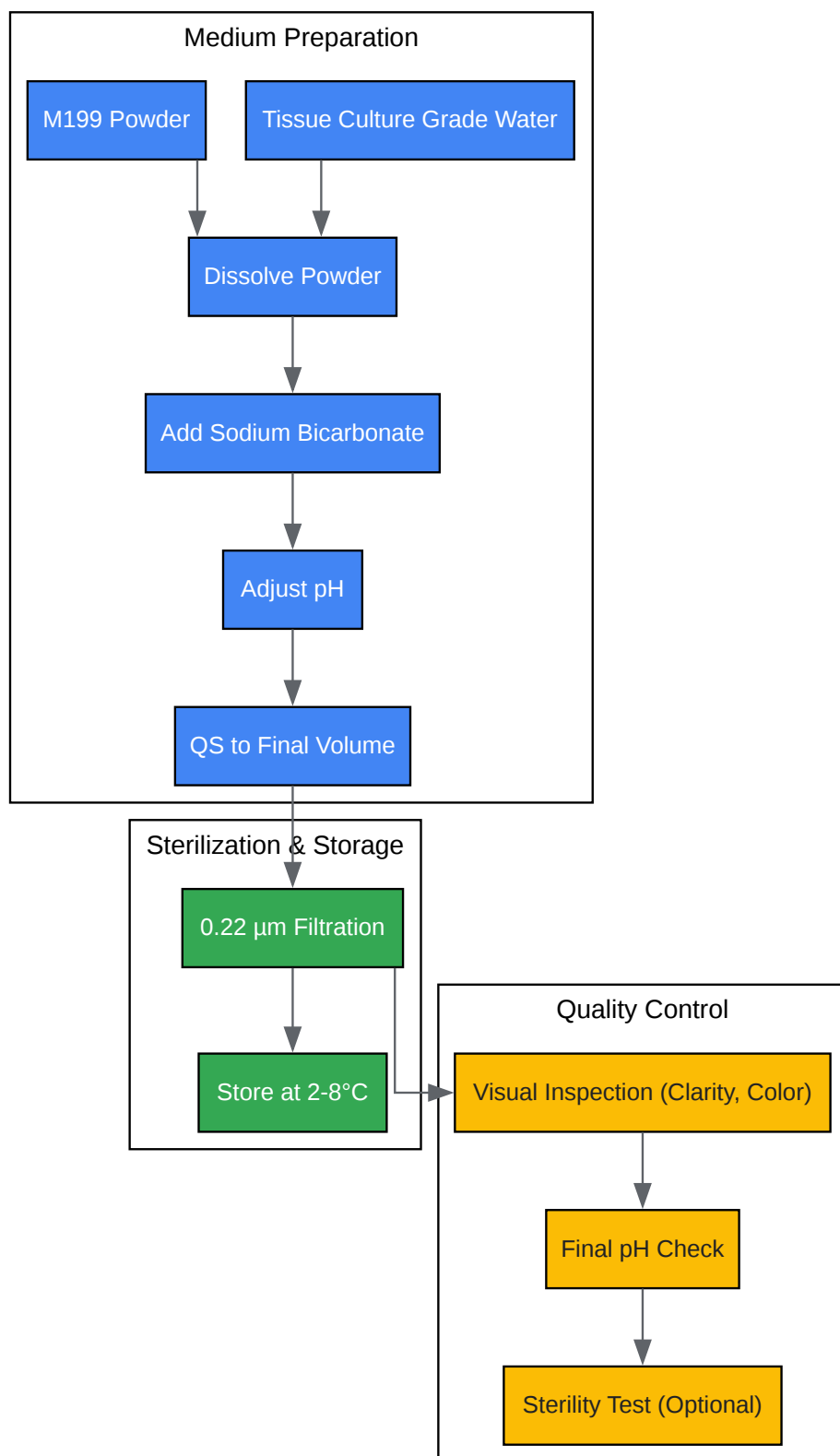
- **M199** powdered medium (for 1L)
- High-purity, tissue culture grade water
- Sodium bicarbonate (NaHCO_3), powder or 7.5% solution
- 1N HCl and 1N NaOH for pH adjustment

- Sterile 1L graduated cylinder and media bottle
- Sterile stir bar
- Stir plate
- Sterile 0.22 μm filter unit

Methodology:

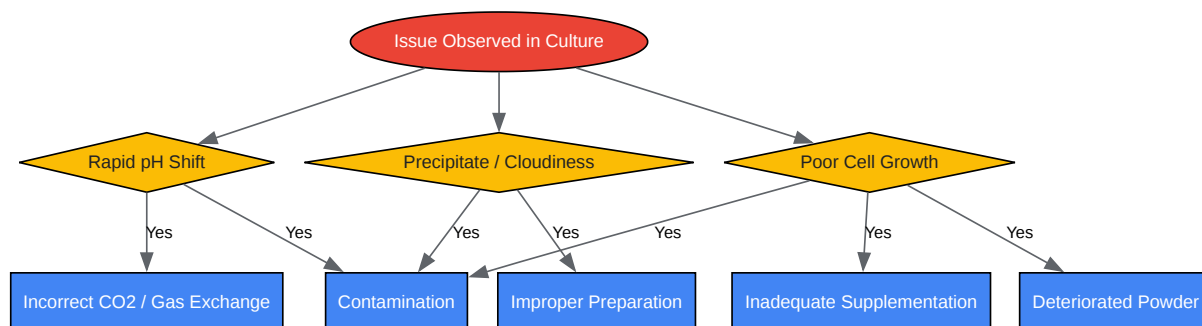
- Measure out approximately 900 mL of tissue culture grade water into a sterile beaker or flask containing a sterile stir bar. The water should be at room temperature (15-20°C).
- With gentle stirring, slowly add the entire contents of the **M199** powder packet.[\[7\]](#)
- Rinse the inside of the packet with a small amount of the water to ensure all the powder is transferred.[\[7\]](#)
- Continue stirring until the powder is completely dissolved. Do not heat the solution.[\[7\]](#)
- Add the required amount of sodium bicarbonate. For **M199** with Earle's salts, this is typically 2.2 g of powder or 29.3 mL of a 7.5% solution per liter.[\[4\]](#)[\[10\]](#) For **M199** with Hanks' salts, it is typically 0.35 g of powder or 4.7 mL of a 7.5% solution per liter.[\[10\]](#) Stir until the sodium bicarbonate is fully dissolved.
- While stirring, adjust the pH to 0.1-0.3 units below the desired final working pH (e.g., adjust to pH 7.1-7.3 for a final pH of 7.2-7.4).[\[4\]](#) The pH will likely rise slightly after filtration.[\[4\]](#)[\[7\]](#) Use 1N HCl or 1N NaOH to adjust the pH.
- Add tissue culture grade water to bring the final volume to 1L.
- Sterilize the medium immediately by filtering it through a 0.22 μm pore size filter into a sterile storage bottle.[\[3\]](#)
- Store the prepared medium at 2-8°C, protected from light.[\[6\]](#)

Visualizations



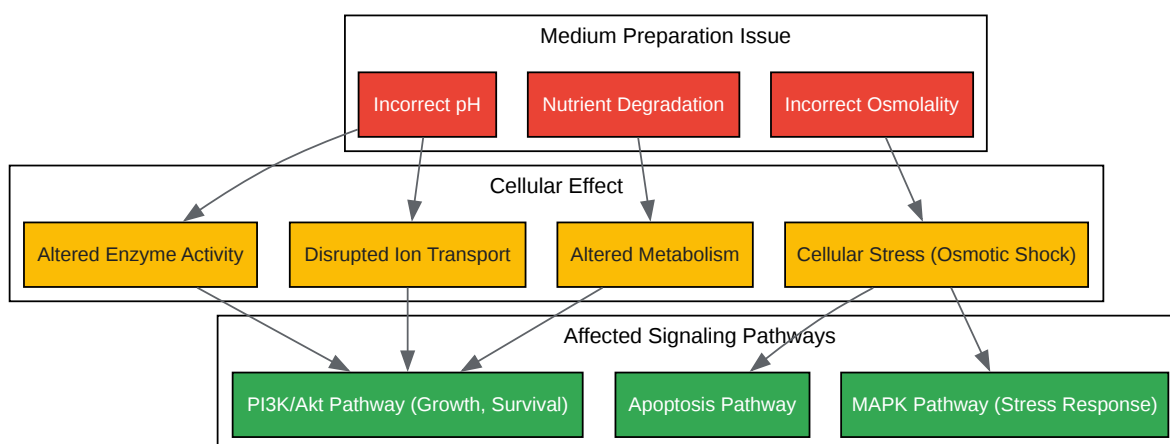
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Caption: Workflow for preparing sterile **M199** medium from powder.



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Caption: Logical flowchart for troubleshooting common **M199** medium issues.



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Caption: Impact of improper medium preparation on key signaling pathways.

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